molecular formula C11H17N5O2 B4057802 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine

6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine

Cat. No.: B4057802
M. Wt: 251.29 g/mol
InChI Key: ZVOGSHACNRBWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are key parts of the structure of nucleic acids.

Scientific Research Applications

Structural Studies and Chemical Properties

Hydrogen Bonding and Crystal Structure : A study by Orozco, Insuasty, Cobo, and Glidewell (2009) explored the hydrogen bonding and crystal structure of a compound closely related to 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine. The investigation detailed the formation of sheets containing 20 independent hydrogen bonds, demonstrating the compound's ability to engage in complex hydrogen bonding networks, which could have implications for its use in designing new materials with specific structural properties (Orozco et al., 2009).

Corrosion Inhibition

Prediction of Inhibition Efficiencies : Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including those structurally similar to this compound. The research aimed at predicting the inhibition efficiencies of these compounds on the corrosion of iron. The study provides insights into the compound's potential as a corrosion inhibitor, which could be beneficial in materials science and engineering applications (Kaya et al., 2016).

Polymeric Materials

Synthesis and Characterization of Novel Polyimides : Wang et al. (2006) synthesized and characterized new polyimides derived from pyridine-containing aromatic dianhydride monomers. While not directly related to this compound, this research highlights the broader application of pyridine derivatives in developing polymeric materials with exceptional thermal stability and mechanical properties. This suggests potential research directions for exploring the utility of this compound in polymer science (Wang et al., 2006).

Neuroprotective Activity

Selective 5-HT1A Receptor Agonists : Research by Kamei et al. (2005) on new piperidinyl- and tetrahydropyridinyl-pyrimidine derivatives demonstrated the potential of these compounds as selective 5-HT1A receptor agonists with highly potent anti-ischemic effects. This suggests that derivatives of this compound could be explored for their neuroprotective activity, offering a pathway for research into treatments for neurological conditions (Kamei et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing a nitro group can be explosive under certain conditions, and piperidine derivatives can be toxic .

Properties

IUPAC Name

6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2/c1-7-3-5-15(6-4-7)11-13-8(2)9(16(17)18)10(12)14-11/h7H,3-6H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOGSHACNRBWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)N)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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